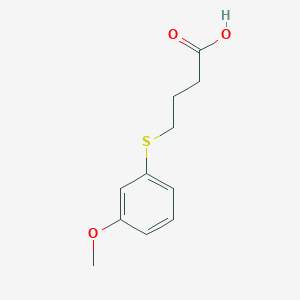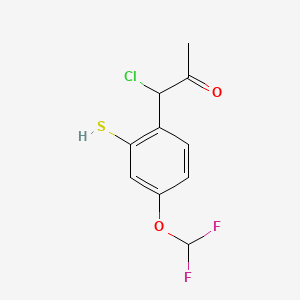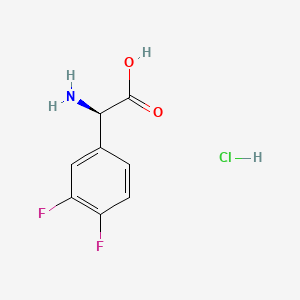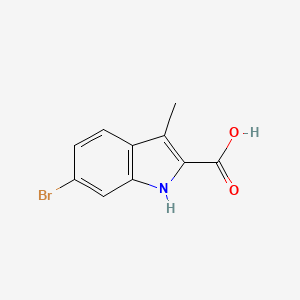
7-Methyl-2-quinoxalinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methylquinoxalin-2-amine is a nitrogen-containing heterocyclic compound with the molecular formula C9H9N3. It is a derivative of quinoxaline, which is known for its wide range of applications in pharmaceuticals and materials science . This compound is of particular interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The classical method for synthesizing quinoxaline derivatives, including 7-methylquinoxalin-2-amine, involves the condensation of o-phenylenediamine with a dicarbonyl compound . This reaction typically requires high temperatures and a strong acid catalyst. Recent advancements have introduced more environmentally friendly methods, such as transition metal-catalyzed reactions and metal-free ionic liquid-mediated reactions .
Industrial Production Methods
Industrial production of 7-methylquinoxalin-2-amine often employs scalable and cost-effective methods. These include the use of heterogeneous catalytic reactions, which are atomically economical and environmentally friendly . These methods provide a sustainable approach for the large-scale production of quinoxaline derivatives.
Analyse Des Réactions Chimiques
Types of Reactions
7-methylquinoxalin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl peroxide for oxidation and hydrogen gas for reduction . Substitution reactions often employ halogenating agents or organometallic reagents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce various hydrogenated derivatives .
Applications De Recherche Scientifique
7-methylquinoxalin-2-amine has a wide range of scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the production of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism of action of 7-methylquinoxalin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as an inhibitor of alpha-glucosidase, an enzyme involved in carbohydrate metabolism . The compound’s effects are mediated through its binding to the active site of the enzyme, thereby blocking its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 7-methylquinoxalin-2-amine include:
Quinoxaline: The parent compound, known for its wide range of biological activities.
2-methylquinoline: Another nitrogen-containing heterocyclic compound with similar applications in pharmaceuticals and materials science.
Uniqueness
7-methylquinoxalin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 7-position and amine group at the 2-position make it a versatile building block for the synthesis of various derivatives with potential therapeutic applications .
Propriétés
Numéro CAS |
646504-83-8 |
|---|---|
Formule moléculaire |
C9H9N3 |
Poids moléculaire |
159.19 g/mol |
Nom IUPAC |
7-methylquinoxalin-2-amine |
InChI |
InChI=1S/C9H9N3/c1-6-2-3-7-8(4-6)12-9(10)5-11-7/h2-5H,1H3,(H2,10,12) |
Clé InChI |
LZRAIJXDIVIZGX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=NC(=CN=C2C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(S)-Methyl 2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole-5-carboxylate dihydrochloride](/img/structure/B14039592.png)





![2-(1,1-Dioxido-1-thia-8-azaspiro[4.5]decan-4-yl)isoindoline-1,3-dione](/img/structure/B14039630.png)





